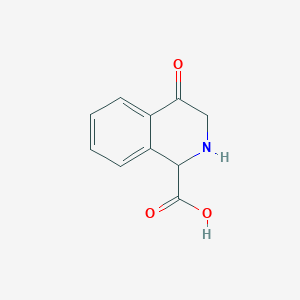![molecular formula C10H15NO2 B13203667 Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclo[3.1.0]hexane core. This reaction can be facilitated by photochemistry, using light to drive the formation of the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate exerts its effects is closely related to its molecular structure. The spirocyclic framework provides a rigid and defined geometry, which can interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another spirocyclic compound with a similar rigid structure, used in similar applications.
Bicyclo[3.1.0]hexane: Shares the bicyclic core but differs in the specific arrangement of atoms and functional groups.
Uniqueness
Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct geometric and electronic properties. These properties can enhance its interactions with biological targets, making it a valuable compound in drug design and other applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-2-6-4-7(6)10/h6-8,11H,2-5H2,1H3 |
Clé InChI |
BVNXDNRLYSEXAD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(CCC3C2C3)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


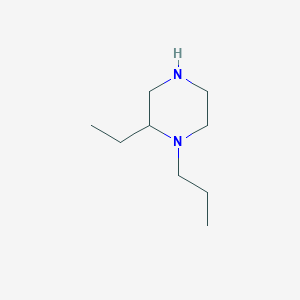

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
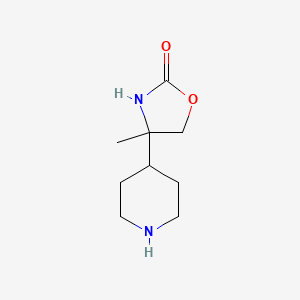

![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
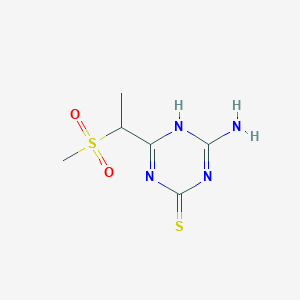
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

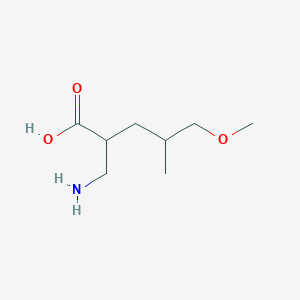
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
